molecular formula C3BrF3N2S2 B2892425 2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole CAS No. 2172478-92-9

2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole

Cat. No.: B2892425
CAS No.: 2172478-92-9
M. Wt: 265.07
InChI Key: JOUDUNZWRUTHGY-UHFFFAOYSA-N
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Description

2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that contains bromine, sulfur, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with trifluoromethanesulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states of sulfur.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used. The reactions are usually performed in solvents like acetonitrile or dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazoles with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced thiadiazole derivatives with different oxidation states of sulfur.

Scientific Research Applications

2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound has potential applications in the development of new pharmaceuticals due to its ability to interact with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent. Its unique chemical structure allows it to interact with various biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethylthio groups can form specific interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-Bromo-5-((trifluoromethyl)thio)-1,3,4-thiadiazole has a unique combination of bromine, sulfur, and fluorine atoms, which imparts distinct chemical properties

Properties

IUPAC Name

2-bromo-5-(trifluoromethylsulfanyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF3N2S2/c4-1-8-9-2(10-1)11-3(5,6)7
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUDUNZWRUTHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF3N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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